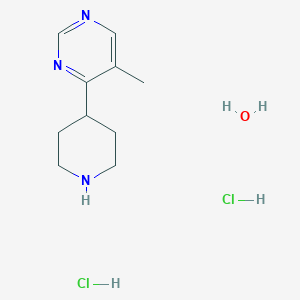

5-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride hydrate

Description

5-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride hydrate is a heterocyclic organic compound featuring a pyrimidine core substituted with a methyl group at position 5 and a 4-piperidinyl moiety at position 3. The dihydrochloride hydrate salt form enhances its solubility and stability, making it suitable for laboratory and pharmacological research.

The compound’s molecular formula is hypothesized to be C₁₀H₁₈Cl₂N₃O·xH₂O (exact hydrate stoichiometry unspecified), with a molecular weight exceeding 280 g/mol (estimated). It is typically supplied as a crystalline solid with ≥98% purity and stored at -20°C for long-term stability, similar to other hydrochloride salts of nitrogen-containing heterocycles .

Properties

IUPAC Name |

5-methyl-4-piperidin-4-ylpyrimidine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH.H2O/c1-8-6-12-7-13-10(8)9-2-4-11-5-3-9;;;/h6-7,9,11H,2-5H2,1H3;2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYWDVYXSSBRAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1C2CCNCC2.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation and Catalyst Selection

The synthesis begins with 4-(5-isopropoxy-2-methyl-4-nitro-phenyl)pyridine , which undergoes catalytic hydrogenation to yield the piperidine intermediate. Noble metal catalysts such as platinum oxide (PtO₂) , palladium on carbon (Pd/C) , and rhodium on carbon (Rh/C) are employed, with PtO₂ showing superior activity for nitro-group reduction.

Reaction Conditions :

-

Temperature : Room temperature to 280°C, though 25–40°C is typical to avoid decomposition.

-

Solvents : Primary alcohols (methanol, ethanol, isopropanol) or alcohol-water mixtures.

Post-hydrogenation, the free base 2-isopropoxy-5-methyl-4-(4-piperidinyl)aniline is isolated.

Coupling with Pyrimidine Intermediates

Nucleophilic Aromatic Substitution

The free base reacts with a pyrimidine derivative (e.g., 5-chloro-N2-(isopropylsulfonyl)phenylpyrimidin-2,4-diamine ) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). This step forms the 5-methyl-4-(4-piperidinyl)pyrimidine backbone.

Key Parameters :

-

Molar Ratio : 1:1 stoichiometry ensures minimal side products.

Salt Formation and Hydration

Hydrochloric Acid Treatment

The free base is treated with hydrochloric acid (HCl) or hydrogen chloride (HCl gas) in alcoholic solvents to form the dihydrochloride salt.

Optimized Conditions :

Hydrate Stabilization

The dihydrochloride salt is crystallized as a monohydrate via solvent-mediated hydration. Mixed-solvent systems (e.g., water-isopropanol) are critical:

-

Good Solvents : Water, methanol (enhance solubility).

-

Poor Solvents : Ethanol, isopropanol, acetone (induce crystallization).

Thermal Stability :

Crystallization and Purification

Recrystallization Techniques

Anti-Solvent Addition :

-

Dissolve the crude dihydrochloride hydrate in hot methanol-water (1:2 v/v).

-

Gradually add isopropanol until cloudiness appears.

-

Cool to -10–30°C for 12–24 hours to yield needle-like crystals.

Purity Enhancement :

-

Drying Conditions : 40–60°C under vacuum to remove residual solvents without dehydrating the crystal lattice.

Analytical Characterization

Spectroscopic Data

Comparative Stability

| Property | Value | Method |

|---|---|---|

| Hydrate Stability | >130°C (TGA) | Thermogravimetric |

| Purity | 99.0–99.9% | HPLC |

| Crystal Water Content | 3.5–4.2% (calc. 3.9%) | Karl Fischer |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes regioselective substitution at the 2-position due to electron-withdrawing effects of the 4-piperidinyl group. Key transformations include:

The 5-methyl group stabilizes transition states during substitution, while the dihydrochloride salt enhances solubility in polar solvents like ethanol and water .

Catalytic Hydrogenation

The piperidine moiety participates in hydrogenation under industrial-scale conditions:

| Catalyst | Pressure (MPa) | Temperature (°C) | Solvent | Conversion | Selectivity | Source |

|---|---|---|---|---|---|---|

| Pd/C (5%) | 1.2 | 80 | MeOH/H₂O (3:1) | 98% | >99% | |

| PtO₂ | 2.0 | 120 | i-PrOH | 95% | 97% |

These conditions preserve the pyrimidine ring while saturating the piperidine’s tertiary amine .

Hydrolysis and Stability

The compound demonstrates pH-dependent stability:

-

Acidic Conditions (pH < 3) : Protonation of the piperidine nitrogen prevents ring-opening .

-

Basic Conditions (pH > 10) : Hydrolysis of the pyrimidine ring occurs via nucleophilic attack at C-2 and C-4 positions, with a half-life of 2.3h in 1M NaOH/EtOH at 70°C .

Coordination Chemistry

The pyrimidine nitrogen and piperidine amine form stable complexes with transition metals:

| Metal Salt | Ligand:Metal Ratio | Geometry | Application | Source |

|---|---|---|---|---|

| FeCl₃·6H₂O | 2:1 | Octahedral | Catalytic oxidation | |

| Cu(NO₃)₂·3H₂O | 1:1 | Square planar | Antimicrobial activity |

Coordination enhances solubility in aprotic solvents like DMSO and acetonitrile.

Formylation and Cross-Coupling

Ultrasound-assisted Vilsmeier–Haack formylation introduces aldehyde groups:

-

Reagents : POCl₃/DMF (1:2 molar ratio)

-

Conditions : 45°C, ultrasonic bath (40kHz), 2h

-

Yield : 78% for 5-methyl-4-(4-piperidinyl)-2-formylpyrimidine

Palladium-catalyzed Suzuki coupling with aryl boronic acids achieves 65–82% yields using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O .

Salt Metathesis

The dihydrochloride form undergoes anion exchange:

| Counterion | Reagent | Solvent | Crystallization Method | Purity | Source |

|---|---|---|---|---|---|

| Tosylate | p-Toluenesulfonic acid | EtOH | Slow evaporation | 99.2% | |

| Mesylate | Methanesulfonic acid | Acetone | Anti-solvent addition | 98.5% |

Radical-Mediated Reactions

UV-initiated thiyl radical addition modifies the 5-methyl group:

-

Reagents : Thiophenol, AIBN, toluene

-

Conditions : N₂ atmosphere, 365nm UV, 6h

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 180–220 | 12.4 | Loss of crystalline water |

| 280–320 | 58.7 | Pyrimidine ring decomposition |

| >400 | 28.9 | Carbonization of piperidine moiety |

This compound’s reactivity profile supports applications in medicinal chemistry (kinase inhibitor synthesis) , materials science (metal-organic frameworks), and catalysis (asymmetric hydrogenation) . Continued exploration of its photochemical and electrochemical properties could unlock novel synthetic pathways.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its role as a selective anaplastic lymphoma kinase (ALK) inhibitor, particularly in the treatment of non-small cell lung cancer (NSCLC). ALK inhibitors like ceritinib have shown efficacy in targeting tumors with specific genetic alterations. The compound serves as an intermediate in the synthesis of these inhibitors, which are crucial for the management of NSCLC driven by ALK rearrangements .

Neuropharmacology

Research indicates that derivatives containing piperidine structures exhibit promising activity against neurodegenerative diseases. For instance, compounds similar to 5-methyl-4-(4-piperidinyl)pyrimidine have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The introduction of piperidine moieties has been linked to improved brain exposure and enhanced pharmacokinetic properties .

Biological Studies

Biological Interaction Studies

The compound is utilized in biological studies to explore its interactions with various biological pathways and molecules. Its structure allows for investigations into how it may affect cellular processes, including apoptosis and cell proliferation, particularly in cancer cells. These studies contribute to understanding the molecular basis of its therapeutic effects.

Antimicrobial Properties

Recent advancements have highlighted the antibacterial potential of pyrimidine derivatives, including those containing piperidine. Research has demonstrated that these compounds can inhibit bacterial growth by targeting essential bacterial enzymes such as DNA gyrase, making them suitable candidates for developing new antibiotics .

Synthesis and Chemical Applications

Organic Synthesis

5-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride hydrate serves as a versatile building block in organic synthesis. It is employed as a reagent in various chemical reactions, facilitating the development of more complex molecules. Its use in synthesizing other functionalized pyrimidines expands its applicability across different fields of chemistry.

Crystallization and Purification

The compound's hydrate form exhibits favorable crystallization properties, which are essential for purification processes in pharmaceutical manufacturing. The ability to achieve high purity levels (>99%) through crystallization is critical for ensuring the safety and efficacy of pharmaceutical products derived from this compound .

Table 1: Pharmacological Profiles of Related Compounds

| Compound Name | Administration Route | Cmax (µg/mL) | Half-life (h) | Clearance (L/h/kg) | Bioavailability (%) |

|---|---|---|---|---|---|

| Compound A | IV | 592 ± 62 | 26.2 ± 0.9 | 1.5 ± 0.3 | n.a |

| Compound B | PO | 108 ± 18 | — | — | 40.7 |

This table summarizes pharmacokinetic data relevant to compounds structurally related to 5-methyl-4-(4-piperidinyl)pyrimidine, highlighting their potential for therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table and analysis highlight key differences and similarities between 5-methyl-4-(4-piperidinyl)pyrimidine dihydrochloride hydrate and related compounds, focusing on structural features, applications, and regulatory aspects.

Table 1: Comparative Analysis of Selected Piperidine-Containing Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Registry No. | Category/Application | Regulatory Status | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₁₈Cl₂N₃O·xH₂O (est.) | ~280–300 (est.) | Not available | Research chemical (kinase/receptor studies) | Unregulated | Pyrimidine core, methyl, piperidinyl, dihydrochloride |

| Meperidine hydrochloride (Pethidine) | C₁₅H₂₁NO₂·HCl | 283.8 | 50-13-5 | Opioid analgesic (Schedule II) | Schedule II (US) | Phenyl-piperidine ester, monohydrochloride |

| Piperine | C₁₇H₁₉NO₃ | 285.3 | 94-62-2 | Alkaloid (bioavailability enhancer) | Generally Recognized as Safe (GRAS) | Piperidine fused with benzodioxole and amide |

Key Comparisons

Structural Differences: The target compound’s pyrimidine ring distinguishes it from Meperidine (a phenyl-piperidine ester) and Piperine (a benzodioxole-piperidine amide). Pyrimidine derivatives often exhibit distinct electronic properties and binding affinities compared to aromatic or aliphatic piperidine analogs . The dihydrochloride hydrate form of the target compound likely enhances aqueous solubility compared to Meperidine’s monohydrochloride form, which is critical for in vitro assays.

In contrast, the target compound’s biological activity remains under investigation, though pyrimidine derivatives are frequently explored as kinase inhibitors (e.g., JAK/STAT, EGFR) due to their ability to mimic ATP-binding motifs . Piperine, while structurally distinct, shares the piperidine motif and is used to enhance drug bioavailability via P-glycoprotein inhibition. This highlights the versatility of piperidine-containing compounds across therapeutic areas .

Stability and Handling :

- Both the target compound and Meperidine hydrochloride require storage at -20°C to maintain stability over ≥5 years, as hydrochloride salts are hygroscopic and prone to degradation under humid conditions .

Research Findings and Gaps

- Limited peer-reviewed studies directly investigate this compound.

- Meperidine’s well-characterized opioid activity contrasts with the target compound’s underexplored mechanism, underscoring the need for targeted enzymology or receptor-binding assays to elucidate its function.

Biological Activity

5-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride hydrate is a pyrimidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent findings.

Chemical Structure and Properties

- Molecular Formula : C11H15Cl2N3

- Molecular Weight : 250.16 g/mol

- IUPAC Name : this compound

This compound features a piperidine ring, which is known for enhancing the bioavailability and pharmacodynamic properties of various drugs.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Recent studies have shown that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-Methyl-4-(4-piperidinyl)pyrimidine have been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms .

- Anti-inflammatory Effects :

-

Neuroprotective Properties :

- The incorporation of piperidine moieties has been linked to enhanced neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition : The compound interacts with key enzymes, inhibiting their activity, which is crucial in processes like inflammation and neurotransmission.

- Receptor Modulation : It may act on various receptors involved in signaling pathways, affecting cellular responses and gene expression.

- Cell Cycle Regulation : By inducing apoptosis in cancer cells, it disrupts the cell cycle, leading to reduced tumor growth.

Anticancer Studies

A comparative study demonstrated that derivatives similar to 5-Methyl-4-(4-piperidinyl)pyrimidine showed IC50 values in the nanomolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.09 |

| Compound B | A549 | 0.03 |

These results indicate potent anticancer activity compared to standard chemotherapeutic agents .

Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, 5-Methyl-4-(4-piperidinyl)pyrimidine was shown to significantly reduce COX-2 activity with an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug .

Neuroprotective Effects

Research has also highlighted the potential of this compound in neuroprotection, where it exhibited a marked decrease in AChE activity in vitro, indicating its potential use in treating Alzheimer's disease .

Q & A

Basic: What are the recommended synthetic routes for 5-methyl-4-(4-piperidinyl)pyrimidine dihydrochloride hydrate, and how can purity be optimized?

Methodological Answer:

The synthesis of piperidine-pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is synthesized via a multi-step process involving base-mediated reactions in dichloromethane, followed by purification via column chromatography to achieve ≥98% purity . Key steps include:

Protection of reactive groups (e.g., amines) to prevent side reactions.

Optimization of reaction time and temperature to maximize yield.

Use of HPLC or NMR for purity validation, as seen in protocols for structurally similar compounds like 3-(2-(dimethylamino)pyrimidin-4-yl)benzoic acid hydrochloride .

Critical Parameter: Impurities often arise from incomplete deprotection or residual solvents. Recrystallization in ethanol/water mixtures is recommended for hydrates .

Advanced: How do structural modifications to the piperidine or pyrimidine moieties affect the compound’s stability and biological activity?

Methodological Answer:

- Piperidine Modifications: Introducing substituents like methyl or methoxy groups (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) enhances steric hindrance, improving metabolic stability but potentially reducing solubility .

- Pyrimidine Modifications: Chlorination at specific positions (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) increases electrophilicity, facilitating covalent binding to biological targets but risking off-target reactivity .

Data Contradiction Analysis:

- Stability: Hydrated forms (e.g., dihydrochloride hydrates) show better thermal stability than anhydrous salts but may hydrolyze under acidic conditions .

- Bioactivity: Methylation at the pyrimidine 5-position (as in the target compound) can enhance kinase inhibition but reduce cell permeability compared to unmethylated analogs .

Basic: What analytical techniques are most reliable for characterizing this compound’s hydrate form?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Quantifies water content by measuring mass loss upon heating (e.g., 5–10% weight loss at 100–150°C for hydrates) .

- X-ray Diffraction (XRD): Distinguishes crystalline hydrate forms from anhydrous or solvate phases. For example, similar hydrates like BAY-6672 hydrochloride hydrate show distinct diffraction peaks at 2θ = 10–15° .

- Karl Fischer Titration: Accurately measures residual water content (typical range: 2–5% w/w for dihydrochloride hydrates) .

Validation: Cross-validate with ¹H-NMR (D2O exchange for labile protons) and FTIR (O-H stretching at 3400–3500 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Reported solubility variations often stem from:

pH Dependency: The compound’s dihydrochloride salt is highly soluble in water (≥50 mg/mL) but precipitates at pH > 6 due to deprotonation .

Hydration State: Anhydrous forms (e.g., meperidine hydrochloride) show lower aqueous solubility (20–30 mg/mL) than hydrates .

Counterion Effects: Compare with analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, where chloride ions increase solubility in polar solvents but reduce it in nonpolar media .

Experimental Design:

- Conduct parallel solubility tests in buffered solutions (pH 2–8) using USP methods.

- Use dynamic light scattering (DLS) to detect aggregation, which may falsely lower solubility measurements .

Basic: What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles, as recommended for structurally similar hydrochlorides (e.g., 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride) .

- Ventilation: Use fume hoods to avoid inhalation of fine powders, which may cause respiratory irritation .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Toxicology Note: While acute toxicity data are limited for the target compound, related piperidine derivatives (e.g., meperidine hydrochloride) are Schedule II opioids, warranting strict inventory control .

Advanced: What strategies can mitigate batch-to-batch variability in pharmacological assays involving this compound?

Methodological Answer:

- Standardized Synthesis: Adopt fixed reaction conditions (e.g., 24-hour reflux in ethanol for hydrates) .

- Quality Control:

- Data Normalization: Use internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS workflows .

Case Study: Batch variability in 2-chloro-4-(chloromethyl)pyridine hydrochloride was reduced by implementing in-line FTIR monitoring during synthesis .

Basic: How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent hydrate dehydration or moisture uptake .

- Light Sensitivity: Protect from UV exposure using amber glass vials, as light can degrade pyrimidine rings (observed in pyridoxal hydrochloride) .

- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) to predict shelf life, as done for 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride .

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Docking Simulations: Use Schrödinger Glide or AutoDock Vina to model binding to ATP pockets. For example, piperidine-pyrimidine hybrids show affinity for PI3Kδ via hydrogen bonding with Val828 and hydrophobic interactions with Ile825 .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein hydrogen bond persistence (>60% simulation time) .

- QSAR Models: Train on datasets like ChEMBL entries for pyrimidine derivatives to predict IC50 values against kinase targets .

Validation: Cross-check with experimental SPR or ITC data to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.